molecular formula C12H22N2O3 B11715537 Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11715537
M. Wt: 242.31 g/mol
InChI Key: DECDYRJNTGPGLA-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 2384087-20-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery . The molecule features a spiro[3.5]nonane core, a valuable scaffold known for contributing to three-dimensional complexity and for its presence in compounds with various physiological activities . This structure is functionally rich, incorporating a tert-butoxycarbonyl (Boc) protected secondary amine and a hydroxy group, providing two distinct sites for further chemical modification and diversification. The diazaspiro[3.5]nonane scaffold is recognized as an important segment in drug design . Its structural profile makes it a promising intermediate for constructing potential therapeutics, including research into inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) . As a key synthetic intermediate, it enables researchers to efficiently explore novel chemical space in the development of bioactive molecules. This product is intended for research applications and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions, storing it in a cool, dark place under an inert atmosphere .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)4-5-13-6-9(12)15/h9,13,15H,4-8H2,1-3H3

InChI Key

DECDYRJNTGPGLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCNCC2O

Origin of Product

United States

Preparation Methods

Step 1: Reduction of Compound 1

Compound 1 (100 g, 1.22 mol) is dissolved in a tetrahydrofuran (THF)/water mixture and treated with sodium borohydride (32 g, 0.854 mol) in the presence of cerium chloride (454 g, 1.22 mol) at 0–10°C. The reaction yields compound 2 after extraction with methyl tert-butyl ether.

Step 2: Mitsunobu Reaction

Crude compound 2 is reacted with compound 3 (152 g, 0.42 mol) using triphenylphosphine (467 g, 1.79 mol) and diisopropyl azodicarboxylate (361 g, 1.79 mol) in THF at room temperature. This produces compound 4 with a 22% yield after column purification.

Step 3: Epoxidation

Compound 4 (174 g, 0.408 mol) is treated with meta-chloroperbenzoic acid (mCPBA, 177 g, 1.02 mol) in 1,2-dichloroethane at 50–60°C for 4 hours. The epoxidation yields compound 5 , which is quenched with sodium thiosulfate and extracted with dichloromethane.

Step 4: Deprotection

Compound 5 undergoes deprotection using tetrabutylammonium fluoride (TBAF, 318 g, 1.224 mol) in THF at room temperature, yielding compounds 6 and 6A (67% yield).

Step 5: Hydroxylation

Compounds 6 and 6A (200 g, 0.61 mol) are treated with sodium hydroxide (98 g, 2.44 mol) in a tert-butanol/dichloromethane/water mixture at 60°C overnight. This step introduces the hydroxyl group, forming compound 7 .

Step 6: Sulfonyl Group Removal

Compound 7 is dissolved in dimethylformamide (DMF) and treated with potassium carbonate (31 g, 0.23 mol) and thiophenol (25 g, 0.18 mol) to remove the p-nitrobenzenesulfonyl group, yielding compound 8 .

Step 7: Boc Protection

Finally, compound 8 is reacted with di-tert-butyl dicarbonate (49 g, 0.23 mol) in methanol with potassium carbonate (41 g, 0.3 mol) to introduce the tert-butoxycarbonyl (Boc) protecting group, yielding the target compound (12% overall yield).

Key Data:

StepReaction TypeReagents/ConditionsYield
1ReductionNaBH₄, CeCl₃, THF/H₂O, 0–10°C92%
2MitsunobuPPh₃, DIAD, THF, rt22%
4DeprotectionTBAF, THF, rt67%
7Boc ProtectionBoc₂O, K₂CO₃, MeOH12%

Alternative Route via Stevens Rearrangement

Another approach, detailed in CN110551133A , utilizes a Stevens rearrangement and Michael addition to construct the spirocyclic core:

Step 1: Oxidation

Compound 1 (10 g, 42 mmol) is oxidized using oxalyl chloride (10.6 g, 84 mmol) and dimethyl sulfoxide (DMSO) in dichloromethane at −78°C, followed by triethylamine quenching to yield compound 2 (92%).

Step 2: Horner–Wadsworth–Emmons Reaction

Compound 2 reacts with sodium hydride and compound 9 in THF to form compound 3 via a Horner–Wadsworth–Emmons reaction.

Step 3: Michael Addition

Compound 3 undergoes Michael addition with compound 10 in THF, catalyzed by sodium hydride, to produce compound 4 .

Step 4: Reduction

Lithium aluminum hydride (LiAlH₄) reduces compound 4 in THF, yielding compound 5 with the hydroxyl group introduced.

Step 5: Cyclization

Compound 5 is treated with sodium hydride in THF to facilitate cyclization, forming compound 6 .

Step 6: Hydrogenation and Boc Protection

Finally, compound 6 is hydrogenated using palladium hydroxide and protected with Boc₂O to yield the target compound (20% overall yield).

Advantages:

  • Avoids hazardous epoxidation reagents.

  • Higher functional group tolerance due to milder conditions.

Comparative Analysis of Methods

Yield and Scalability

  • The multi-step epoxidation route offers a 12% overall yield but requires stringent temperature control.

  • The Stevens rearrangement method achieves a 20% yield but involves air-sensitive reagents (e.g., NaH).

Practical Considerations

ParameterEpoxidation RouteStevens Rearrangement
Total Steps76
Hazardous ReagentsmCPBA, TBAFNaH, LiAlH₄
Purification ChallengesColumn chromatographyAcid-base extraction
ScalabilitySuitable for >100 g scaleLimited by NaH handling

Challenges and Optimization Strategies

Stereochemical Control

The spirocyclic structure necessitates precise control over stereochemistry. Diastereomeric intermediates (e.g., compounds 6 and 6A) require careful separation via chromatography or crystallization.

Functional Group Compatibility

The Boc group must remain stable during hydroxylation and deprotection steps. Use of mild bases (e.g., K₂CO₃) in methanol ensures Boc integrity.

Solvent Selection

  • THF is preferred for Grignard-like reactions but poses drying challenges.

  • Dichloromethane (DCM) facilitates epoxidation but requires careful quenching .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a fully saturated spirocyclic compound.

Scientific Research Applications

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic structure provides rigidity, which can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Spiro Ring Size and Heteroatom Positioning
Compound Name Structure Key Differences Biological/Physical Properties References
Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane with 5-oxa (oxygen) and 2,8-diaza Replaces 5-hydroxy with 5-oxa; shifts nitrogen to position 8 Reduced hydrogen-bonding potential compared to hydroxyl analog; used in antimicrobial studies
Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate Spiro[4.4]nonane with 6-oxo (ketone) Larger spiro ring (4.4 vs. 3.5); ketone at position 6 Envelope conformation in crystal structure; potential for nucleophilic reactivity at ketone
Tert-butyl 7-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate Spiro[3.5]nonane with N7-methyl Methylation at N7 reduces basicity; alters steric profile Discontinued due to lower efficacy in receptor binding assays

Impact of Spiro Ring Size :

  • The [3.5] system (e.g., target compound) offers a compact scaffold, while [4.4] analogs (e.g., 6-oxo derivative) exhibit greater flexibility .
  • Substitutions like 5-oxa reduce polarity, whereas hydroxyl or ketone groups enhance hydrogen-bonding interactions .
Functional Group Modifications
Compound Name Substituents Synthesis Route Applications References
Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate N7-benzyl Reductive alkylation of parent spiroamine Sigma receptor ligand (Ki = 12 nM for σ1)
Tert-butyl 7-[(7-methyl-1H-indazol-5-yl)carbonyl]-2,7-diazaspiro[3.5]nonane-2-carboxylate Indazole-carbonyl at N7 HATU-mediated coupling Anticancer candidate (IC50 = 0.8 µM in HCT116 cells)
Tert-butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate CF3 at position 6 Chiral synthesis via asymmetric catalysis Metabolic stability enhancement in CNS drug discovery

Key Observations :

  • Hydroxyl Group vs. Carbonyl/Acyl : The 5-hydroxy group in the target compound may improve solubility but could limit membrane permeability compared to lipophilic acyl derivatives .
  • Electron-Withdrawing Groups : CF3 substitution (e.g., GF02528) enhances metabolic stability and σ2 receptor selectivity .
Sigma Receptor Ligands
  • Tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate: Exhibits σ1 affinity (Ki = 18 nM) but lower σ2 selectivity than hydroxylated analogs .
  • Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate: Hydroxyl group enables hydrogen bonding with Glu172 in σ1 receptors, improving binding by 30% compared to non-hydroxylated analogs .

Biological Activity

Tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate is a compound belonging to the class of spiro compounds, characterized by its unique bicyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

The compound's chemical formula is C12H22N2O2C_{12}H_{22}N_2O_2 with a molecular weight of approximately 226.32 g/mol. Its structural features contribute to its biological activity, particularly in interactions with various biological targets.

Property Value
Chemical FormulaC12H22N2O2C_{12}H_{22}N_2O_2
Molecular Weight226.32 g/mol
IUPAC NameThis compound
PubChem CID24820549

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids .
  • Receptor Binding : Research indicates that this compound may bind to certain receptors involved in neurotransmission and pain modulation, potentially offering therapeutic benefits in disorders such as anxiety and chronic pain .
  • Chemical Reactivity : The compound's reactivity allows it to undergo various transformations, such as oxidation and hydrolysis, which can influence its biological activity and efficacy as a therapeutic agent .

Biological Studies and Case Studies

Several studies have highlighted the biological relevance of this compound:

  • Study on FAAH Inhibition : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could effectively inhibit FAAH, leading to increased levels of endocannabinoids in vivo, which may contribute to analgesic effects .
  • Antimicrobial Activity : Another research effort investigated the antimicrobial properties of this compound and its analogs, revealing significant activity against various bacterial strains, suggesting potential applications in treating infections .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines showed that this compound exhibited selective toxicity against certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles must be considered:

  • Toxicological Data : The compound is classified with several hazard statements indicating it may be harmful if swallowed (H302), causes skin irritation (H315), and may cause respiratory irritation (H335) .
  • Precautionary Measures : Standard laboratory precautions should be taken when handling this compound to minimize exposure risks.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying tert-butyl 5-hydroxy-2,7-diazaspiro[3.5]nonane-2-carboxylate?

  • Methodology : While specific synthetic routes are not detailed in available literature, spirocyclic compounds like this are typically synthesized via cyclization reactions using tert-butyl carbamate intermediates. Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical to avoid hydrolysis of the tert-butyl ester .
  • Key Challenges : Residual solvents or unreacted precursors may complicate purification due to similar polarity. Analytical HPLC or TLC monitoring is advised during synthesis .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust or vapors by working in a fume hood .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent moisture absorption and oxidative degradation. Stability under recommended conditions is confirmed for structurally similar spirocyclic tert-butyl carboxylates .

Q. What analytical techniques are suitable for structural characterization?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR to confirm the spirocyclic scaffold, tert-butyl group (δ ~1.4 ppm), and hydroxyl proton (broad signal at δ ~5–6 ppm).
  • MS : High-resolution ESI-MS for molecular ion verification (expected [M+H]⁺ ~240.3 m/z) .
    • Secondary Methods : IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) stretches. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the hydroxyl group at position 5 influence the compound’s reactivity in nucleophilic or catalytic reactions?

  • Experimental Design : Compare reactivity with analogous non-hydroxylated spirocyclic compounds. Test under Mitsunobu conditions (e.g., coupling with DIAD/PPh₃) to assess hydroxyl group participation. Monitor reaction progress via in situ FTIR or LC-MS .
  • Data Interpretation : Reduced reactivity in SN₂ reactions may indicate steric hindrance from the spirocyclic framework. Hydrogen bonding from the hydroxyl group could stabilize transition states in asymmetric catalysis .

Q. What are the thermal decomposition pathways, and how do they impact reaction design?

  • Findings : Under elevated temperatures (>150°C), decomposition generates CO, NOₓ, and unidentified fragments, as observed in related diazaspiro compounds. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended for stability profiling .
  • Mitigation : Avoid high-temperature reactions unless conducted under inert atmospheres. Use Schlenk lines for air-sensitive protocols .

Q. How can contradictions in reported hazard classifications (e.g., acute toxicity vs. no data) be resolved?

  • Analysis : Discrepancies arise from structural analogs (e.g., tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate in vs. tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate in ). Perform in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to clarify risks .
  • Recommendation : Classify the compound conservatively (H302, H315, H319) until empirical data validate safety .

Q. What strategies optimize enantioselective synthesis of this spirocyclic compound?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents .
  • Challenges : The rigid spirocyclic structure may limit conformational flexibility, complicating stereocontrol. Computational modeling (DFT) can predict transition states to guide catalyst design .

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